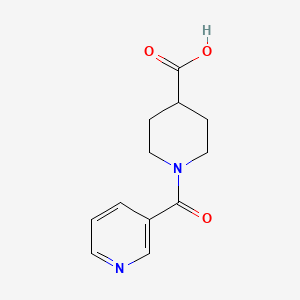

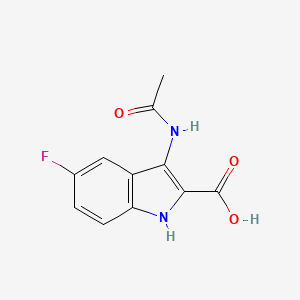

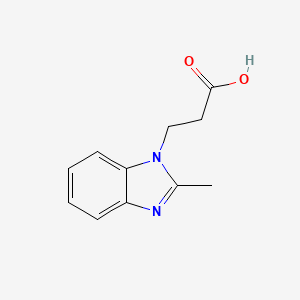

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is a compound that can be associated with the synthesis of biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as L-serine, as seen in the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104 . This process utilizes ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid. Additionally, the synthesis of cyclohexene derivatives from Diels–Alder cycloadducts has been reported, which may offer a pathway for constructing the indole ring system characteristic of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been characterized by crystallography, revealing specific dihedral angles and hydrogen-bonded dimer formations . These structural insights are crucial for understanding the molecular geometry and potential intermolecular interactions of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

The aza-Friedel-Crafts reaction is a key transformation in the synthesis of indole derivatives, as demonstrated by the carboxylic acid-catalyzed three-component reactions in water . This method could be employed to introduce the acetylamino group at the 3-position of an indole ring, which is relevant to the target compound. The ability to transform aza-Friedel-Crafts products into various 3-substituted indoles suggests a versatile approach to synthesizing 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid are not directly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the solubility, crystallinity, and hydrogen bonding potential of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid provide a basis for predicting the behavior of the target compound in various environments . The synthesis methods and molecular structures discussed in the papers suggest that 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid would exhibit similar properties, such as solubility in polar solvents and the potential for hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

- Derivatives Preparation : Indole derivatives, such as those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, show significant promise in therapeutic applications due to their antibacterial and antifungal activities. These derivatives are synthesized through reactions with oxalyl chloride and different secondary amines, highlighting the chemical versatility of indole compounds like 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid in creating potentially bioactive molecules (Raju et al., 2015).

- Fluoroacetylation Techniques : Research into fluoroacetylation of indoles, employing fluorinated acetic acids to synthesize fluoromethyl indol-3-yl ketones, showcases advanced methodologies in modifying indole structures for varied applications. This process emphasizes the role of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid analogs in synthesizing complex molecules under catalyst-free conditions (Yao et al., 2016).

Biological and Pharmacological Research

- Antiviral Properties : Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, synthesized from indole compounds, have shown antiviral properties against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This underscores the potential of indole derivatives in antiviral drug development (Ivachtchenko et al., 2015).

- Anticancer and Antimicrobial Activities : Indole derivatives synthesized from 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids have demonstrated significant antibacterial and moderate antifungal activities, hinting at their potential in developing new antimicrobial agents. Furthermore, some compounds within this group have shown promising anticancer activities, indicating their potential utility in cancer research and therapy (Raju et al., 2015).

Photophysical and Material Science

- Fluorescence Studies : Indole derivatives, particularly those synthesized from β-bromodehydroamino acids, exhibit significant fluorescence properties, making them candidates for fluorescent probes in scientific research. These compounds' responses to different solvents and ions, such as fluoride, highlight their potential in sensing and material science applications (Pereira et al., 2010).

Zukünftige Richtungen

The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.

Eigenschaften

IUPAC Name |

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYULBACYOKFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)